molecular formula C14H11NO2 B13614269 4-(3-Formylphenyl)benzamide

4-(3-Formylphenyl)benzamide

Cat. No.: B13614269
M. Wt: 225.24 g/mol
InChI Key: SIWNDHKBJYKGTI-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)benzamide is a benzamide derivative characterized by a formyl (-CHO) group attached to the meta position of the phenyl ring, which is further linked to a benzamide core. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the formyl group, enabling further functionalization via condensation, nucleophilic addition, or click chemistry . The formyl group distinguishes it from other benzamides, offering unique electronic and steric properties that influence its applications in drug discovery, materials science, and catalysis.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-(3-formylphenyl)benzamide

InChI

InChI=1S/C14H11NO2/c15-14(17)12-6-4-11(5-7-12)13-3-1-2-10(8-13)9-16/h1-9H,(H2,15,17)

InChI Key

SIWNDHKBJYKGTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)benzamide typically involves the direct condensation of 3-formylbenzoic acid with aniline or its derivatives. This reaction can be catalyzed by various agents, including Lewis acids like zinc chloride or aluminum chloride, under mild to moderate temperatures. Ultrasonic irradiation can also be employed to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the production of benzamides, including this compound, often utilizes high-throughput methods such as continuous flow reactors. These methods ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Formylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)benzamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cell walls by interfering with peptidoglycan synthesis. In terms of antioxidant activity, it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Antioxidant and Physicochemical Properties

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () :
    Hydroxyl groups enable potent radical scavenging (IC₅₀ = 22.8 μM for DPPH). The formyl group, lacking hydroxyls, likely reduces antioxidant efficacy but may aid in metal chelation.
  • 4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide (): With a molecular weight of 374.43 g/mol and PSA of 102.02 Ų, this compound’s lipophilicity contrasts with 4-(3-Formylphenyl)benzamide’s higher polarity (formyl PSA ≈ 17 Ų).

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) PSA (Ų) LogP* Reference
This compound 239.25 ~70 2.1 Estimated
4-{[(4-Methoxyphenyl)acetyl]amino}-benzamide 374.43 102.02 3.8

*LogP values estimated via analogy.

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